molecular formula C16H17ClN4O3 B2391425 2-METHOXYETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 725217-98-1

2-METHOXYETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2391425
CAS No.: 725217-98-1
M. Wt: 348.79
InChI Key: DDNNZHYAWNFYTL-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Methoxyethyl ester at position 6: Influences solubility and metabolic stability compared to methyl or ethyl esters.
  • Methyl group at position 5: Modulates steric and electronic properties of the core structure.

Properties

IUPAC Name

2-methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-10-13(15(22)24-8-7-23-2)14(11-3-5-12(17)6-4-11)21-16(20-10)18-9-19-21/h3-6,9,14H,7-8H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNNZHYAWNFYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-METHOXYETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good yields . Another approach involves the multicomponent reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal .

Chemical Reactions Analysis

2-METHOXYETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound has garnered attention due to its potential applications in various therapeutic areas:

1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties
Triazolo-pyrimidine derivatives have been reported to possess antimicrobial activity. This includes effectiveness against bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

3. Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged in drug development for conditions where enzyme inhibition is beneficial, such as in certain metabolic disorders or cancers .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the anticancer properties of related triazolo-pyrimidine compounds. The research demonstrated that these compounds could effectively inhibit the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology. The structural modifications similar to those found in 2-methoxyethyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were associated with enhanced biological activity .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of triazolo-pyrimidine derivatives against various pathogens. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The underlying mechanisms included disruption of bacterial cell wall synthesis and interference with metabolic processes .

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares structural features and their implications:

Compound Name Substituents at Key Positions Key Properties/Bioactivity Reference
Target Compound : 2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-... 7 : 4-chlorophenyl; 6 : methoxyethyl ester Hypothesized enhanced metabolic stability due to methoxyethyl group; potential halogen-mediated target binding Inferred
ETHYL 7-[4-(Difluoromethoxy)phenyl]-5-methyl-... () 7 : difluoromethoxy-phenyl; 6 : ethyl ester Superior metabolic stability due to fluorine’s oxidative resistance; ERK pathway inhibition
METHYL 5-ETHYL-7-(4-Fluorophenyl)-... () 7 : 4-fluorophenyl; 5 : ethyl; 6 : methyl ester Increased lipophilicity from ethyl group; potential antimicrobial/antiviral activity
BENZYL 7-(3,4-Dimethoxyphenyl)-5-methyl-... () 7 : 3,4-dimethoxyphenyl; 6 : benzyl ester Broader electronic interactions via methoxy groups; enzyme inhibition (e.g., RORγt, JAK)
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile () 7 : 4-chlorophenyl; 6 : nitrile Enhanced electrophilicity for covalent target binding; synthetic intermediate for analogs
Key Observations:
  • Halogen vs. Methoxy/Difluoromethoxy Groups : The 4-chlorophenyl group in the target compound may offer stronger hydrophobic interactions compared to fluorophenyl () or methoxy/difluoromethoxy substituents (). However, difluoromethoxy groups () provide superior metabolic stability .
  • Ester Groups : The methoxyethyl ester in the target compound likely balances solubility and stability better than methyl () or ethyl esters (), which are prone to faster hydrolysis .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The 4-chlorophenyl group increases LogP vs.
  • Metabolic Stability : Methoxyethyl esters resist esterase hydrolysis better than ethyl/methyl esters (), though less than difluoromethoxy groups .
  • Bioavailability : Structural complexity may limit oral bioavailability, a common challenge in triazolopyrimidines ().

Biological Activity

The compound 2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the triazole and pyrimidine classes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H15ClN4O3\text{C}_{14}\text{H}_{15}\text{Cl}\text{N}_4\text{O}_3

This structure includes a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds containing the triazole and pyrimidine rings exhibit significant antitumor properties. For instance, derivatives similar to our compound have demonstrated inhibitory effects on key proteins involved in cancer progression. A notable example is the compound E35 , which showed promising antitumor activity by inhibiting Skp2, a protein associated with cell cycle regulation and tumor growth. It was found to significantly reduce colony formation in cancer cell lines and exhibited efficacy in xenograft models without notable toxicity .

Antimicrobial Properties

Compounds within the triazole class have also been evaluated for their antimicrobial activity. For example, related triazolo-pyrimidines were tested against various bacterial strains using the disk diffusion method. Results indicated that these compounds possess substantial antibacterial effects against both Gram-positive and Gram-negative bacteria . The inhibition zones measured during these tests highlight their potential as therapeutic agents.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes critical for tumor growth and microbial survival. For instance, they may inhibit enzymes like acetylcholinesterase (AChE), which is involved in neurotransmission and can be targeted in neurodegenerative diseases .
  • Cell Cycle Arrest : Compounds such as E35 induce cell cycle arrest at the S-phase by modulating the expression of cell cycle regulators like p21 and p27. This mechanism is crucial for halting cancer cell proliferation .

Case Studies

  • Anticancer Efficacy : In vitro studies on related triazolo-pyrimidines revealed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values indicating strong potential for therapeutic use .
  • Antibacterial Activity : A comparative study demonstrated that certain derivatives exhibited stronger antibacterial effects than standard antibiotics like ampicillin. The effectiveness was quantified through inhibition zone measurements across multiple bacterial strains .

Q & A

Q. Table 1: Comparison of Catalysts in One-Pot Syntheses

CatalystSolventYield (%)Reference
APTSEthanol78–82
PTSAToluene65–70

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data are collected using synchrotron or laboratory sources, followed by refinement via programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters include:

  • Bond lengths/angles : For triazolopyrimidine derivatives, typical N–N bond lengths range from 1.31–1.35 Å, and C–Cl distances are ~1.74 Å .
  • Hydrogen bonding : The 2-methoxyethyl group often participates in C–H···O interactions, stabilizing the lattice .

Methodological Tip : Use Olex2 or WinGX for visualization and SHELXL for refinement, ensuring R-factor convergence below 5% .

Advanced: How can researchers optimize reaction yields using statistical experimental design?

Design of Experiments (DoE) methodologies, such as Box-Behnken or Central Composite Design , are critical for optimizing multi-variable syntheses. For example, factors like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs) can be modeled to maximize yield.

  • Response Surface Methodology (RSM) identifies interactions between variables (e.g., catalyst × temperature).
  • ANOVA validates model significance (p < 0.05) .

Case Study : Optimizing APTS-catalyzed synthesis increased yield from 72% to 88% by adjusting temperature (80°C) and time (12 hrs) .

Advanced: How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To resolve these:

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1% v/v).

SAR Analysis : Compare substituent effects. For example, chlorine at the 4-position enhances hydrophobic interactions with target proteins, while methyl groups modulate steric hindrance .

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or COX-2 .

Q. Table 2: Biological Activity of Analogues

SubstituentTargetIC50 (µM)Reference
4-Cl, 5-CH3EGFR0.45
4-Br, 5-C2H5COX-21.2

Advanced: What computational methods are recommended for studying electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Simulate reaction pathways (e.g., cyclocondensation energy barriers) using Gaussian or ORCA .
  • Analyze non-covalent interactions (NCI plots) in crystal packing .

Case Study : DFT studies on a triazolopyrimidine analogue revealed electron-withdrawing chloro groups lower LUMO energy by 0.8 eV, enhancing electrophilicity .

Advanced: How can AI-driven tools like COMSOL Multiphysics enhance process simulation?

AI integration enables:

  • Dynamic Optimization : Real-time adjustment of reaction parameters (e.g., flow rates in continuous synthesis).
  • Predictive Modeling : Neural networks trained on historical data forecast yield trends under untested conditions .
  • Smart Laboratories : Autonomous systems for high-throughput screening (e.g., varying stoichiometry ratios via robotic platforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.